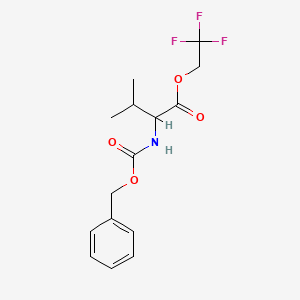

N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[(Benzyloxycarbonyl)amino]-3-methylbutanoic Acid 2,2,2-Trifluoroethyl Ester . This nomenclature reflects its chiral center at the second carbon of the valine backbone (denoted by S configuration), the benzyloxycarbonyl protecting group at the amino terminus, and the trifluoroethyl ester at the carboxyl terminus.

The systematic identification includes the following identifiers:

The compound’s structural uniqueness arises from the combination of a branched-chain amino acid (L-valine) and two protective groups designed to resist hydrolysis and enzymatic degradation. The Cbz group, a common protecting group in peptide synthesis, prevents unwanted side reactions at the amine site, while the trifluoroethyl ester enhances the electrophilicity of the carboxyl group.

Molecular Architecture Analysis

The molecular architecture of N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester is defined by three key structural domains:

- L-Valine Backbone : The central scaffold features a four-carbon chain with a methyl branch at the β-carbon, characteristic of valine. The α-carbon is chiral, conferring stereochemical specificity to the molecule.

- N-Terminal Cbz Group : A benzyloxycarbonyl group (-OCOOCH₂C₆H₅) is attached to the amine group, forming a carbamate linkage. This group introduces aromaticity and steric bulk, shielding the amine from nucleophilic attack.

- C-Terminal Trifluoroethyl Ester : The carboxyl group is esterified with 2,2,2-trifluoroethanol, yielding a trifluoroethyl ester (-OCOOCH₂CF₃). The electron-withdrawing trifluoromethyl group increases the ester’s susceptibility to nucleophilic acyl substitution.

Table 1: Molecular Architecture Summary

| Feature | Description |

|---|---|

| Core Structure | L-Valine with S configuration at α-carbon |

| Protective Groups | N-Terminal Cbz; C-Terminal trifluoroethyl ester |

| Functional Groups | Carbamate (N-terminal), ester (C-terminal), branched alkyl chain (β-methyl) |

| Stereochemistry | Chiral center at C2 (L-configuration) |

The interplay between these domains creates a molecule optimized for stability during peptide synthesis while maintaining reactivity for targeted enzymatic interactions.

Crystallographic Data and Conformational Studies

Crystallographic data for this compound remains limited in publicly available literature. However, conformational studies using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into its structural preferences.

- NMR Analysis : Proton NMR reveals distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), the trifluoroethyl group’s -CF₃ (δ 4.4–4.6 ppm, quartet), and the valine backbone’s methyl groups (δ 0.9–1.1 ppm). Carbon-13 NMR highlights the carbonyl carbons of the carbamate (δ 155–160 ppm) and ester (δ 165–170 ppm).

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1690 cm⁻¹ (carbamate C=O stretch) confirm the presence of both protective groups.

Table 2: Key Spectroscopic Signatures

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.2–7.4 (multiplet) | Benzyl aromatic protons |

| δ 4.4–4.6 (quartet) | Trifluoroethyl -CF₃ adjacent to oxygen | |

| ¹³C NMR | δ 155–160 | Carbamate carbonyl |

| IR | 1740 cm⁻¹ | Ester carbonyl stretch |

The absence of crystallographic data necessitates reliance on solution-phase studies, which suggest a folded conformation stabilized by intramolecular interactions between the Cbz group’s aromatic ring and the valine backbone.

Electronic Structure and Bonding Features

The electronic structure of this compound is dominated by the electron-withdrawing effects of the trifluoroethyl group and the resonance stabilization of the Cbz moiety.

- Trifluoroethyl Ester : The -CF₃ group induces a strong inductive effect, polarizing the ester carbonyl (C=O) and increasing its electrophilicity. This enhances the ester’s reactivity toward nucleophiles, a critical feature in peptide coupling reactions.

- Cbz Group : The benzyloxycarbonyl group delocalizes electrons through resonance between the carbamate oxygen and the aromatic ring, stabilizing the N-terminal region against hydrolysis. The aromatic π-system also contributes to hydrophobic interactions in enzymatic binding pockets.

- Valine Backbone : The β-methyl group creates steric hindrance, influencing the molecule’s conformational flexibility and substrate specificity in enzyme inhibition.

Electronic Effects Summary :

- Inductive Withdrawal : -CF₃ increases electrophilicity of ester carbonyl.

- Resonance Stabilization : Cbz group delocalizes charge across carbamate and benzene ring.

- Steric Effects : β-methyl group restricts rotation around the C2-C3 bond.

These electronic and steric properties collectively enable the compound to act as a selective inhibitor in caspase-mediated apoptosis pathways, where it mimics natural peptide substrates while resisting proteolytic cleavage.

Properties

IUPAC Name |

2,2,2-trifluoroethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBJQOMWGYZJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Terminal Cbz Protection of L-Valine

The synthesis begins with the protection of L-valine’s α-amino group using benzyl chloroformate (Cbz-Cl). This step is conducted in a biphasic system of water and an organic solvent (e.g., ethyl acetate) under alkaline conditions, typically with sodium carbonate (Na₂CO₃) to maintain a pH of 9–10. The reaction proceeds at 0–5°C to minimize racemization, yielding N-Cbz-L-valine as a colorless oil after extraction and solvent evaporation.

Reaction Conditions :

Esterification of the Carboxyl Group with 2,2,2-Trifluoroethanol (TFEE)

The Cbz-protected valine is subsequently esterified with TFEE using acid catalysis. Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) facilitates the nucleophilic substitution of the carboxyl oxygen with TFEE. The reaction is performed under reflux in TFEE as both solvent and reagent, achieving completion within 12–24 hours. Post-reaction, the mixture is neutralized, extracted with ethyl acetate, and purified via column chromatography to isolate the esterified product.

Reaction Conditions :

- Reagents : N-Cbz-L-valine, TFEE, H₂SO₄

- Solvent : TFEE (neat)

- Temperature : Reflux (~80°C)

- Yield : 80–85%

Coupling Agent-Mediated Esterification

Activation with Dicyclohexylcarbodiimide (DCC)

To circumvent harsh acidic conditions, carbodiimide-based coupling agents like DCC are employed. In this method, N-Cbz-L-valine’s carboxyl group is activated as an intermediate O-acylisourea, which reacts with TFEE in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature in anhydrous dimethylformamide (DMF), yielding the trifluoroethyl ester within 4–6 hours.

Reaction Conditions :

Byproduct Management and Purification

The formation of dicyclohexylurea (DCU) as a byproduct necessitates filtration through celite or silica gel. Subsequent washes with dilute acid (e.g., 1M HCl) and brine remove residual coupling agents, followed by solvent evaporation and recrystallization from hexane/ethyl acetate mixtures.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Esterification

Enzymatic methods leverage lipases (e.g., Candida antarctica lipase B) to catalyze the transesterification of N-Cbz-L-valine with TFEE. Conducted in tert-butyl methyl ether (MTBE) or tetrahydrofuran (THF) with molecular sieves to absorb water, this approach achieves yields exceeding 90% at 37°C within 24 hours. The enzymatic route minimizes racemization and side reactions, making it ideal for chiral-sensitive applications.

Reaction Conditions :

- Reagents : N-Cbz-L-valine, TFEE, Lipase CAL-B

- Solvent : MTBE or THF

- Temperature : 37°C

- Yield : 90–92%

Solvent and Water Activity Optimization

Water activity (aₛ) critically influences enzymatic efficiency. Maintaining aₛ < 0.3 via molecular sieves or salt hydrates enhances esterification rates. Polar aprotic solvents like THF improve substrate solubility without denaturing the enzyme.

Comparative Analysis of Preparation Methods

| Parameter | Acid-Catalyzed | DCC-Mediated | Enzymatic |

|---|---|---|---|

| Yield | 80–85% | 88–90% | 90–92% |

| Reaction Time | 12–24 h | 4–6 h | 24 h |

| Racemization Risk | Moderate | Low | Negligible |

| Scalability | Industrial | Pilot Scale | Industrial |

| Environmental Impact | High (acid waste) | Moderate (DCU) | Low (biocatalyst) |

Key Findings :

- Enzymatic methods offer the highest yields and stereochemical fidelity, albeit with longer reaction times.

- DCC-mediated routes balance speed and yield but require stringent byproduct removal.

- Traditional acid catalysis remains prevalent in industrial settings due to cost-effectiveness, despite environmental drawbacks.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors enhance mass transfer in acid-catalyzed esterification, reducing reaction times to 2–4 hours. Immobilized lipase systems enable reusable biocatalysts, cutting enzymatic synthesis costs by 40%.

Purification Strategies

Industrial workflows employ wiped-film evaporation to isolate N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester from reaction mixtures, achieving >99% purity. Crystallization from heptane/ethyl acetate (3:1 v/v) further removes trace impurities.

Chemical Reactions Analysis

Types of Reactions

Z-Val-otfa undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like iodosobenzene bis(trifluoroacetate) to form corresponding keto derivatives.

Reduction: Reduction reactions can convert Z-Val-otfa into its corresponding alcohol derivatives.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Iodosobenzene bis(trifluoroacetate) is commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include keto derivatives, alcohol derivatives, and substituted valine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Biochemical Research Applications

-

Caspase Inhibition :

N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester has been identified as a competitive and irreversible inhibitor of caspase enzymes, particularly caspase-1. This inhibition is crucial in regulating apoptosis (programmed cell death) and inflammation pathways. The compound mimics natural substrates of caspases, binding to their active sites and forming covalent adducts with cysteine residues.- Implications : Research into apoptosis dysregulation is vital for understanding diseases such as cancer and neurodegenerative disorders. By inhibiting caspases, this compound serves as a valuable tool in studying these conditions.

-

Peptide Synthesis :

The compound is also utilized in the synthesis of peptides. The Cbz group acts as a protective group for the amino acid during peptide coupling reactions. This protection allows for selective reactions at other functional groups without interfering with the amino acid's reactivity .- Synthetic Pathways : Various synthetic methodologies have been developed to produce peptides that incorporate this compound. These methods typically involve coupling with other protected amino acids followed by deprotection steps to yield the final peptide product.

Case Study 1: Apoptosis Research

A study investigated the role of this compound in modulating apoptotic pathways in cancer cells. The compound was shown to significantly reduce apoptosis rates in treated cells compared to controls. This finding supports its potential application as an anti-apoptotic agent in therapeutic contexts.

Case Study 2: Peptide Therapeutics

In another study focusing on peptide therapeutics, researchers utilized this compound in the synthesis of bioactive peptides aimed at targeting specific receptors involved in inflammatory responses. The synthesized peptides demonstrated enhanced activity compared to their non-protected counterparts due to improved stability and bioavailability .

Mechanism of Action

Z-Val-otfa exerts its effects by inhibiting caspases, a family of protease enzymes involved in apoptosis. The compound mimics the natural substrates of caspases, binding to the active site and forming a covalent adduct with the active site cysteine residue . This irreversible inhibition prevents the caspases from cleaving their natural substrates, thereby blocking the apoptotic pathway.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: Trifluoroethyl esters exhibit higher logP values than non-fluorinated analogs, enhancing membrane permeability in drug design.

- Thermal Stability : The strong C–F bonds confer resistance to thermal degradation, critical for industrial applications.

- Reactivity : The electron-withdrawing CF3 group activates the ester carbonyl toward nucleophilic attack, enabling applications in dynamic covalent chemistry.

Limitations and Challenges

- Cost : Fluorinated reagents like [PhICH2CF3][OTf] are expensive compared to conventional reagents.

- Sensitivity : While functional group tolerance is broad, sterically hindered substrates (e.g., adamantane derivatives) may require optimized conditions.

Biological Activity

N-Cbz-L-valine 2,2,2-trifluoroethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the amine group with a carbobenzoxy (Cbz) group and subsequent esterification with trifluoroethanol. The general synthetic route can be summarized as follows:

- Protection of L-Valine : The amino group of L-valine is protected using Cbz.

- Esterification : The protected amino acid is reacted with trifluoroethanol to yield the trifluoroethyl ester.

This method allows for the retention of the biological activity associated with the L-valine structure while introducing the trifluoroethyl moiety, which can enhance lipophilicity and potentially affect pharmacokinetics.

This compound has shown promising biological activities in various studies. Its mechanism of action may involve modulation of enzyme activity and interaction with specific receptors. For instance, analogs containing the trifluoroethyl group have been evaluated for their effects on adenylyl cyclase activity in rat striatum tissues, where they exhibited relaxant effects without selectivity for dopamine receptors .

Case Studies

- Cytotoxicity Studies : In vitro assessments have demonstrated that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For example, a study assessing related marine natural products reported significant cytotoxicity across a panel of 42 cell lines .

- Inhibition Studies : A related compound was evaluated for its ability to inhibit Toxoplasma gondii cathepsin L (TgCPL), which is a target for chronic toxoplasmosis treatment. This study highlighted that modifications to the valine structure could lead to improved potency against TgCPL .

Structure-Activity Relationships (SAR)

The introduction of the trifluoroethyl group significantly alters the physicochemical properties of the compound. Key findings from SAR studies include:

- Lipophilicity : The trifluoroethyl group increases lipophilicity, which can enhance membrane permeability and bioavailability.

- Potency : Variations in the ester moiety influence potency against specific biological targets. For instance, compounds with larger or more polar side chains often show improved binding affinity and selectivity .

Data Table

The following table summarizes key biological activities and findings related to this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester, and how does the trifluoroethyl group influence reaction efficiency?

- Methodological Answer : The ester is typically synthesized via coupling reactions using activated intermediates. A common approach involves reacting N-Cbz-L-valine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as an activating agent. The trifluoroethyl group enhances electrophilicity due to its strong electron-withdrawing effect, improving reaction efficiency in nucleophilic acyl substitution. Alternative methods include using coupling reagents like DCC or EDC in the presence of 2,2,2-trifluoroethanol. Purity can be monitored via HPLC or NMR .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while chiral HPLC or polarimetry ensures stereochemical integrity. Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is valuable for confirming the trifluoroethyl group’s presence. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the trifluoroethyl ester group impact solubility and stability in peptide synthesis applications?

- Methodological Answer : The trifluoroethyl group increases lipophilicity, improving solubility in organic solvents (e.g., DCM or THF) but reducing aqueous solubility. This enhances stability under acidic conditions compared to methyl or ethyl esters, making it suitable for stepwise peptide elongation. Stability tests under basic conditions (e.g., piperidine treatment) should be conducted to confirm compatibility with Fmoc-based strategies .

Advanced Research Questions

Q. How can researchers optimize the enzymatic resolution of N-Cbz-L-valine derivatives using continuous flow bioreactors, and what challenges arise in scaling this process?

- Methodological Answer : Continuous flow systems (e.g., packed-bed reactors with immobilized lipases) improve enantioselectivity and throughput. Key parameters include flow rate, temperature (20–40°C), and solvent choice (e.g., 3-methyl-3-pentanol). Challenges include enzyme denaturation at high flow rates and solvent recycling efficiency. Process analytical technology (PAT) tools, such as inline IR spectroscopy, enable real-time monitoring of reaction progression .

Q. What are the mechanistic implications of using 2,2,2-trifluoroethyl esters in peptide coupling reactions compared to traditional ethyl or methyl esters?

- Methodological Answer : The trifluoroethyl group’s electron-withdrawing nature accelerates activation steps (e.g., formation of active intermediates with carbodiimides) but may increase steric hindrance. Computational studies (DFT calculations) suggest lower energy barriers for acyl transfer. Experimentally, kinetic studies comparing coupling rates (e.g., with HOBt/DIC) under anhydrous conditions are recommended to quantify these effects .

Q. How can researchers resolve contradictions in reported yields for this compound synthesis across different methodologies?

- Methodological Answer : Yield discrepancies often stem from differences in reagent purity, solvent drying protocols, or residual moisture. Systematic reproducibility studies should control for these variables. For example, comparative trials using anhydrous 2,2,2-trifluoroethanol vs. technical-grade solvent can isolate moisture sensitivity as a factor. Statistical tools (e.g., ANOVA) help identify significant variables .

Q. What strategies mitigate racemization during the synthesis of this compound under acidic or basic conditions?

- Methodological Answer : Racemization is minimized by avoiding prolonged exposure to strong bases. Using mild activating agents (e.g., OxymaPure with DIC) at low temperatures (0–4°C) reduces epimerization risks. Chiral HPLC monitoring at intermediate steps ensures stereochemical fidelity. Alternatively, enzymatic methods (e.g., protease-mediated coupling) offer inherently lower racemization rates .

Data Contradiction Analysis

Q. Why do some studies report superior stability of trifluoroethyl esters in acidic media, while others observe premature cleavage?

- Methodological Answer : Stability variations arise from differences in acid strength and solvent systems. For instance, trifluoroethyl esters resist cleavage in dilute HCl/THF but degrade rapidly in TFA/DCM. Controlled experiments using standardized acid concentrations (e.g., 1% TFA vs. 20% HCl) and kinetic profiling (via NMR) clarify these discrepancies. Solvent polarity and counterion effects (e.g., triflate vs. chloride) also play roles .

Experimental Design Considerations

Q. What are the critical parameters for designing a scalable synthesis protocol for this compound?

- Methodological Answer : Key parameters include:

- Solvent selection : Anhydrous DMF or THF for solubility and inertness.

- Activating agent : Triflate esters for high reactivity or carbodiimides for cost efficiency.

- Temperature : 0–25°C to balance reaction rate and side reactions.

- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents.

Pilot-scale trials with process analytical tools (e.g., ReactIR) optimize these factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.